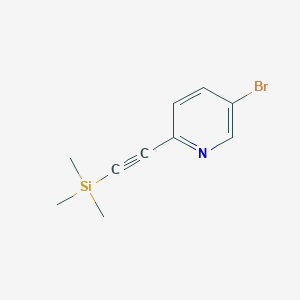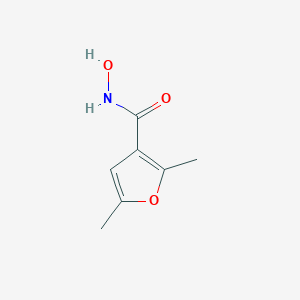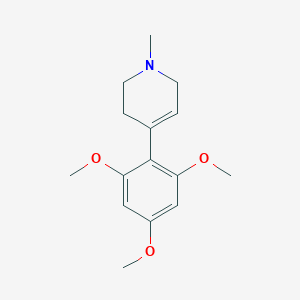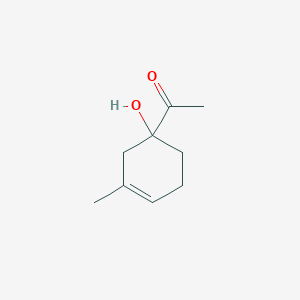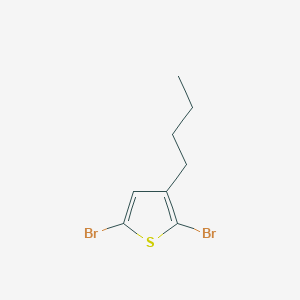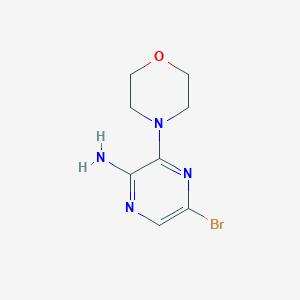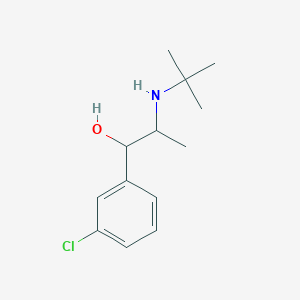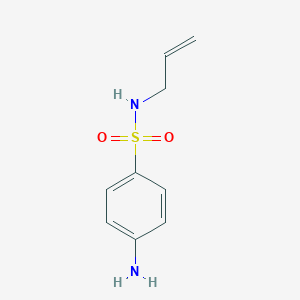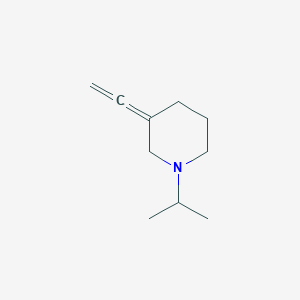
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside, commonly known as MOG, is a glycolipid molecule that has been extensively studied for its potential applications in scientific research. MOG is a derivative of monogalactosyl diacylglycerol (MGDG), a major component of plant chloroplast membranes. MOG has unique properties that make it an attractive molecule for use in various research applications.
作用機序
MOG functions as a surfactant, meaning it has both hydrophilic and hydrophobic properties. This allows MOG to interact with both water-soluble and lipid-soluble molecules, making it an effective tool for solubilizing and stabilizing membrane proteins. MOG has also been shown to interact with lipid bilayers, altering their properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
MOG has been shown to have minimal toxicity and is generally considered to be biocompatible. However, MOG can interact with cell membranes and alter their properties, potentially affecting cellular function. Additionally, MOG has been shown to have immunomodulatory effects, potentially affecting the immune response.
実験室実験の利点と制限
MOG has several advantages for use in lab experiments, including its ability to solubilize and stabilize membrane proteins, its biocompatibility, and its potential as a drug delivery system. However, MOG is a complex molecule that requires specialized knowledge and equipment for synthesis and use. Additionally, MOG can interact with cell membranes and alter their properties, potentially affecting experimental outcomes.
将来の方向性
There are several potential future directions for research involving MOG. One area of interest is the development of MOG-based drug delivery systems, which could have applications in cancer treatment and other therapeutic areas. Additionally, further research is needed to fully understand the mechanism of action of MOG and its effects on cellular function. Finally, there is potential for the development of new methods for MOG synthesis and modification, which could enhance its utility as a research tool.
合成法
MOG can be synthesized through a multi-step process involving the extraction of 1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside from plant membranes, followed by chemical modification to create the desired MOG molecule. The synthesis of MOG is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
MOG has been used in various scientific research applications, including membrane protein studies, lipid-protein interactions, and drug delivery systems. MOG has been shown to enhance the solubility and stability of membrane proteins, making it a valuable tool for structural and functional studies. Additionally, MOG has been used as a carrier molecule for drug delivery, as it can effectively transport hydrophobic drugs across cell membranes.
特性
CAS番号 |
114029-87-7 |
|---|---|
分子式 |
C28H56O8 |
分子量 |
520.7 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxy-3-octadecoxypropoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H56O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34-21-23(33-2)22-35-28-27(32)26(31)25(30)24(20-29)36-28/h23-32H,3-22H2,1-2H3/t23?,24-,25-,26+,27-,28-/m1/s1 |
InChIキー |
NAIOLCDHMKOXNO-UTXZCJAZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
同義語 |
1-O-octadecyl-2-O-methylglycerol-3-glucopyranoside OMGGP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
